1,3-Isobenzofurandione, tetrahydromethyl-

Vue d'ensemble

Description

1,3-Isobenzofurandione, tetrahydromethyl-, also known as Methyltetrahydrophthalic Anhydride, is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is a colorless to light yellow liquid that is soluble in water and has a boiling point of 120°C at 3 mmHg . This compound is widely used in various industrial applications, particularly as a curing agent for epoxy resins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Isobenzofurandione, tetrahydromethyl- can be synthesized through the hydrogenation of 1,3-isobenzofurandione . . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of 1,3-Isobenzofurandione, tetrahydromethyl- often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield . The raw materials and catalysts are carefully selected to optimize the reaction efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Isobenzofurandione, tetrahydromethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced to yield other tetrahydro derivatives.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce various tetrahydro derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₉H₁₀O₃

- CAS Number : 11070-44-3

- Molecular Weight : 166.18 g/mol

The structure of tetrahydromethylphthalic anhydride allows it to participate in various chemical reactions, making it a versatile compound in industrial applications.

Epoxy Resin Hardener

One of the primary uses of tetrahydromethylphthalic anhydride is as a hardener for epoxy resins. It enhances the mechanical properties of epoxy systems, making them suitable for:

- Adhesives : Used in bonding applications due to its strong adhesion properties.

- Coatings : Provides durability and chemical resistance, ideal for protective coatings in automotive and industrial settings.

- Composites : Utilized in the production of composite materials that require high strength and thermal stability.

Chemical Intermediates

Tetrahydromethylphthalic anhydride serves as a precursor in the synthesis of other chemicals, including:

- Plasticizers : Improves flexibility in plastics.

- Polyesters : Used in the production of polyester resins.

- Alkyd Resins : Commonly found in paints and varnishes for improved drying and durability.

Environmental Impact and Safety

Research indicates that tetrahydromethylphthalic anhydride has moderate toxicity levels. Acute toxicity studies show that the LD50 values range from 1900 mg/kg to more than 2000 mg/kg for oral administration in rats . The substance is considered a moderate skin irritant and can cause eye irritation upon exposure .

Environmental Exposure

The production volume of this compound was approximately 20,000 tons per year globally as of 2001, with significant production occurring in Japan, Italy, the USA, and China . It is important to note that while it is primarily used in closed systems during manufacturing, there are potential environmental concerns related to its release during processing.

Biomedical Applications

Emerging research suggests potential biomedical applications for tetrahydromethylphthalic anhydride:

- Drug Delivery Systems : Due to its compatibility with various polymers, it can be investigated as a component in drug delivery formulations.

- Biocompatibility Studies : Preliminary studies indicate that modifications involving this compound may enhance biocompatibility for medical devices.

Case Study 1: Epoxy Resin Development

A study conducted on the application of tetrahydromethylphthalic anhydride in epoxy resin formulations demonstrated improved thermal stability and mechanical properties compared to traditional hardeners. The resulting composites exhibited enhanced performance under stress conditions.

Case Study 2: Environmental Toxicity Assessment

A comprehensive assessment evaluated the aquatic toxicity of tetrahydromethylphthalic anhydride. The study found that its hydrolysate showed significant toxicity to Daphnia magna at concentrations as low as 130 mg/l . This highlights the need for careful handling and regulatory oversight during industrial use.

Mécanisme D'action

The mechanism of action of 1,3-Isobenzofurandione, tetrahydromethyl- involves its ability to react with various functional groups in other molecules. This reactivity is primarily due to the presence of the anhydride functional group, which can undergo nucleophilic attack by amines, alcohols, and other nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,6-Tetrahydrophthalic Anhydride: This compound is similar in structure but lacks the methyl group present in 1,3-Isobenzofurandione, tetrahydromethyl-.

4-Methyl-1,2,3,6-Tetrahydrophthalic Anhydride: This compound is another close analog with a similar structure and reactivity.

Uniqueness

1,3-Isobenzofurandione, tetrahydromethyl- is unique due to its specific combination of the tetrahydro and methyl groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for use as a curing agent in epoxy resins, providing excellent performance characteristics such as long-term storage stability, low freezing point, and low volatility .

Activité Biologique

1,3-Isobenzofurandione, tetrahydromethyl- (commonly referred to as MTHPA) is a cyclic acid anhydride with significant industrial applications, particularly in the production of epoxy resins. Its chemical structure allows for various biological interactions, raising concerns about its safety and toxicity profiles. This article reviews the biological activity of MTHPA based on diverse research findings, focusing on its toxicological effects, sensitization potential, and relevant case studies.

- Chemical Formula: CHO

- Molecular Weight: 166.18 g/mol

- CAS Number: 11070-44-3

- Density: 1.23 g/cm³

- Boiling Point: 306.7 °C

- Solubility: Soluble in water

Acute Toxicity

MTHPA exhibits low acute toxicity based on several studies:

Sensitization Potential

MTHPA has been classified as a sensitizer:

- Skin Sensitization: Evidence from studies indicates that MTHPA can cause allergic reactions upon skin contact .

- Respiratory Sensitization: Inhalation exposure has been linked to respiratory sensitization, with symptoms such as asthma and allergic rhinitis reported among workers .

Respiratory Sensitization in Occupational Settings

A notable study involved workers exposed to MTHPA in industrial settings. Symptoms included:

- Increased incidence of asthma and allergic rhinitis.

- Elevated antibody levels in the lungs indicative of a Th2 lymphocyte-mediated immune response .

Dermal Sensitization Study

In a clinical study involving 53 patients exposed to a 5% MTHPA solution:

- 4 patients exhibited low-grade sensitivity.

- 1 patient demonstrated a marked allergic reaction, confirming the compound's potential for skin sensitization .

Mechanistic Studies

Research indicates that MTHPA may affect immune responses:

- In mice exposed to MTHPA, there was a dose-dependent increase in IgG responses, suggesting an allergy-like response .

- Studies also indicated lung lesions and inflammatory responses in rats subjected to repeated inhalation exposure .

Regulatory Status

MTHPA is classified under the Globally Harmonised System (GHS) for its potential hazards:

- Skin Sensitization (Category 1) : May cause an allergic skin reaction.

- Serious Eye Damage/Eye Irritation (Category 1) : Causes serious eye damage.

- Respiratory Sensitization (Category 1) : May cause allergy or asthma symptoms if inhaled .

Summary of Biological Activity

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg |

| Acute Dermal Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | Irritating |

| Eye Irritation | Causes serious eye damage |

| Skin Sensitization | Confirmed |

| Respiratory Sensitization | Evidence of sensitization |

| Reproductive/Developmental NOAEL | 300 mg/kg bw/day |

Propriétés

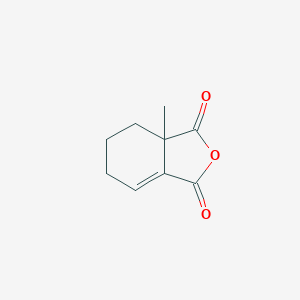

IUPAC Name |

3a-methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYDTBZMMPQJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC=C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860089 | |

| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.003 [mmHg] | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11070-44-3, 75910-60-0 | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tetrahydromethyl-1,3-isobenzofurandione in epoxy resin formulations?

A: Tetrahydromethyl-1,3-isobenzofurandione, also known as Tetrahydromethylphthalic anhydride, acts as a curing agent for epoxy resins [, , ]. Curing agents are essential components that initiate the crosslinking of epoxy molecules, transforming the liquid resin into a solid, thermoset material with desirable mechanical and thermal properties.

Q2: How does the choice of curing accelerator impact the properties of epoxy molding compounds using Tetrahydromethyl-1,3-isobenzofurandione?

A: Research indicates that the selection of a curing accelerator significantly influences the curing behavior and final properties of epoxy molding compounds (EMCs) using Tetrahydromethyl-1,3-isobenzofurandione []. For example, using 2-methyl imidazole as an accelerator resulted in a lower activation energy for the curing reaction compared to triphenyl phosphine. This difference affects the curing temperature and overall processing conditions for the EMC. Ultimately, choosing the appropriate accelerator allows for fine-tuning the EMC's properties for specific applications, like in integrated circuit packaging.

Q3: Can Tetrahydromethyl-1,3-isobenzofurandione be used to modify the properties of epoxy resins beyond their curing behavior?

A: Yes, studies demonstrate that Tetrahydromethyl-1,3-isobenzofurandione plays a crucial role in tailoring the properties of epoxy resins beyond simply acting as a curing agent []. For instance, researchers successfully synthesized shape memory epoxy resins by blending polyurethane (PU) with an epoxy resin cured using Tetrahydromethyl-1,3-isobenzofurandione. This modification led to enhanced toughness and a controlled glass transition temperature in the resulting material. These findings highlight the versatility of Tetrahydromethyl-1,3-isobenzofurandione in engineering desirable properties for specific applications like shape memory materials.

Q4: Are there any studies exploring the relationship between the structure of epoxy resins and their properties when cured with Tetrahydromethyl-1,3-isobenzofurandione?

A: Yes, researchers have investigated how incorporating specific structural features into epoxy resins affects their properties after curing with Tetrahydromethyl-1,3-isobenzofurandione []. For example, incorporating polycyclic aromatic hydrocarbons, like naphthalene and biphenyl, into the novolac epoxy resin structure led to improved thermal and mechanical properties, lower dielectric constants, and lower coefficients of thermal expansion compared to conventional novolac epoxy resins cured with Tetrahydromethyl-1,3-isobenzofurandione. This study showcases how manipulating the molecular structure of epoxy resins, in conjunction with using Tetrahydromethyl-1,3-isobenzofurandione as a curing agent, presents opportunities to develop high-performance materials for demanding applications, such as in electronic packaging.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.